molecular formula C10H10O B1416013 1-Ethynyl-2-methoxy-4-methylbenzene CAS No. 1572960-03-2

1-Ethynyl-2-methoxy-4-methylbenzene

Cat. No.: B1416013
CAS No.: 1572960-03-2
M. Wt: 146.19 g/mol
InChI Key: VDQKCLGMGRSXQY-UHFFFAOYSA-N
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Description

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative. It is known for its unique structure, which includes an ethynyl group attached to a benzene ring substituted with methoxy and methyl groups.

Mechanism of Action

Target of Action

1-Ethynyl-2-methoxy-4-methylbenzene is an aromatic acetylene derivative The primary targets of this compound are not explicitly mentioned in the available resources

Mode of Action

It is known that the compound can undergo reactions with other compounds such as 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.

Result of Action

Its ability to react with other compounds and form cycloadducts suggests that it may induce changes at the molecular level .

Biochemical Analysis

Biochemical Properties

1-Ethynyl-2-methoxy-4-methylbenzene plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, its reaction with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) has been reported to afford cycloadducts

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can interact with specific cellular components, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s unique structure allows it to form specific interactions with target molecules, which are essential for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can decrease over time due to degradation . Understanding these temporal effects is essential for its application in research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses can lead to toxic or adverse effects. Studies have identified specific dosage thresholds that determine the compound’s safety and efficacy in animal models . These findings are crucial for determining the appropriate dosage for research and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with specific transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in cellular systems .

Preparation Methods

The synthesis of 1-Ethynyl-2-methoxy-4-methylbenzene typically involves the reaction of p-toluene ethynyl bromide with cesium carbonate in dimethyl sulfoxide. The reaction is carried out in a sealed tube reactor at 95°C for 15 hours . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

1-Ethynyl-2-methoxy-4-methylbenzene undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include strong electrophiles and bases, with the major products being substituted benzene derivatives and cycloadducts.

Comparison with Similar Compounds

1-Ethynyl-2-methoxy-4-methylbenzene can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and applications.

Properties

IUPAC Name

1-ethynyl-2-methoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-4-9-6-5-8(2)7-10(9)11-3/h1,5-7H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQKCLGMGRSXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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